N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzofuran-2-carboxamide
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Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzofuran-2-carboxamide, commonly known as CCG-63802, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Reactivity
- Synthesis and Oxidation: The synthesis of tetrahydrobenzofurans involves treatments such as alkaline hydrogen peroxide oxidation, leading to the creation of novel tetrahydrobenzofuran derivatives. These derivatives are further processed through oxidation reactions like dimethyldioxirane oxidation, demonstrating the chemical reactivity and transformation capabilities of such compounds (Levai et al., 2002).
Transformations and Cyclization
- Camps Cyclization: N-(2-Acylaryl)benzamides and analogous compounds undergo Camps cyclization, leading to the formation of various quinolin-4(1H)-ones. This illustrates the potential of these compounds in creating complex heterocyclic structures (Mochalov et al., 2016).
Cycloaddition Reactions
- Cycloaddition Products: Benzocyclopropene reacts with furan and benzofuran to yield cycloaddition products. This process involves the furans acting as π-components, demonstrating the utility in synthesizing diverse cycloaddition products (Saito et al., 1987).
Structural Characterization
- Structural Analysis: The synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent treatment for obtaining thioamide and oxidized products highlights the structural versatility and the potential for electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(15-10-12-4-1-2-5-14(12)23-15)19-11-18(21,13-7-8-13)16-6-3-9-22-16/h1-6,9-10,13,21H,7-8,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMFOHNBKGYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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